(R)-Monepantel

Anthelmintic Chiral selectivity Nematode ion channels

(R)-Monepantel is the purified R-enantiomer of monepantel that lacks nematicidal activity, serving as the definitive inactive control for MPTL-1/DEG-3 nicotinic acetylcholine receptor studies. Unlike the S-enantiomer (Zolvix), (R)-Monepantel does not activate nematode-specific ion channels, making it essential for oncology research and enantiomer-specific pharmacology. Substitution with racemic material introduces uncontrolled variables that invalidate experimental interpretation. Procure with the active S-enantiomer for rigorous SAR studies.

Molecular Formula C20H13F6N3O2S
Molecular Weight 473.4 g/mol
CAS No. 887148-70-1
Cat. No. B12374883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Monepantel
CAS887148-70-1
Molecular FormulaC20H13F6N3O2S
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESCC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)SC(F)(F)F
InChIInChI=1S/C20H13F6N3O2S/c1-18(10-28,11-31-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)32-20(24,25)26/h2-8H,11H2,1H3,(H,29,30)/t18-/m1/s1
InChIKeyWTERNLDOAPYGJD-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Monepantel CAS 887148-70-1: Chiral Small Molecule Research Compound for Differential Activity Profiling


(R)-Monepantel (CAS 887148-70-1, molecular formula C20H13F6N3O2S, molecular weight 473.39 g/mol) is the optical R-enantiomer of the amino-acetonitrile derivative (AAD) anthelmintic monepantel [1]. Unlike its S-enantiomer counterpart, which acts as a positive allosteric modulator of nematode-specific nicotinic acetylcholine receptors (MPTL-1/DEG-3 subfamily) and is commercialized as the veterinary drug Zolvix, (R)-Monepantel lacks nematicidal activity . This chiral small molecule has been investigated for alternative pharmacological properties, including potential anticancer activity in both in vitro and in vivo studies, with a typical research-grade purity specification of ≥98% .

(R)-Monepantel Procurement: Why Stereoisomer Substitution Is Not Scientifically Valid


Substitution of (R)-Monepantel with racemic monepantel or the (S)-enantiomer is scientifically invalid due to enantiomer-specific activity profiles that produce fundamentally divergent experimental outcomes. The anthelmintic activity of monepantel is strictly enantiomer-specific; the (S)-enantiomer activates nematode-specific MPTL-1 acetylcholine receptors as a positive allosteric modulator, whereas the (R)-enantiomer does not effectively activate these channels and consequently exhibits no nematicidal effect . This differential ability of the (S) and (R) enantiomers to modulate nematode ion channels explains their contrasting anthelmintic profiles [1]. For researchers investigating non-anthelmintic applications—such as oncology or cellular stress pathway studies—only the purified (R)-enantiomer provides the appropriate tool compound free from confounding anthelmintic activity. Generic substitution with racemic material or the incorrect enantiomer introduces uncontrolled pharmacological variables that invalidate experimental interpretation and reproducibility.

(R)-Monepantel Quantitative Comparative Evidence: Differential Activity Data for Informed Procurement Decisions


(R)-Monepantel vs (S)-Monepantel: Nematicidal Activity Differential Based on Target Channel Modulation

(R)-Monepantel demonstrates complete absence of nematicidal activity compared to the active (S)-enantiomer, a difference rooted in their divergent ability to modulate nematode-specific MPTL-1/DEG-3 nicotinic acetylcholine receptors. While (S)-monepantel acts as a positive allosteric modulator and direct agonist of these channels, causing irreversible channel opening, sustained cation influx, and nematode paralysis, the (R)-enantiomer is unable to effectively activate the channel and produces none of these physiological effects . This enantiomer-specific activity is the defining chemical feature of this compound class [1].

Anthelmintic Chiral selectivity Nematode ion channels Positive allosteric modulator

(R)-Monepantel as an Inactive Chiral Tool Compound for Selectivity Profiling Studies

(R)-Monepantel lacks the anthelmintic nematicidal activity associated with its racemic counterpart, making it a specific candidate for oncology research applications where anthelmintic activity would confound experimental interpretation . Multiple authoritative vendor sources consistently document that (R)-Monepantel has potential anticancer activity but no nematicidal activity [1]. This characteristic positions (R)-Monepantel as a valuable chiral tool compound for studies requiring differentiation between on-target (nematode channel) and off-target (non-nematode) pharmacological effects.

Stereoselective pharmacology Enantiomer-specific activity Tool compound Negative control

Monepantel (Active Enantiomer) vs Multi-Class Resistant Nematodes: Comparative Efficacy with Derquantel/Abamectin

While (R)-Monepantel is the inactive enantiomer, the active (S)-monepantel demonstrates quantitative superiority against multi-resistant nematodes compared to alternative newer anthelmintics. In a head-to-head study against a multi-resistant Haemonchus contortus isolate, monepantel achieved 99.9% efficacy against both H. contortus and Trichostrongylus colubriformis. In contrast, the combination treatment of derquantel and abamectin showed only 18.3% efficacy against H. contortus, despite maintaining 99.9% efficacy against T. colubriformis [1]. A separate study confirmed that while monepantel resulted in 100% elimination of a multi-resistant H. contortus isolate, derquantel in combination with abamectin resulted in efficacies <95% based on both faecal egg counts and worm counts [2].

Anthelmintic resistance Multi-drug resistant nematodes Haemonchus contortus Comparative efficacy

Monepantel vs Classical Anthelmintics: Superior Larvicidal Activity Against Multi-Resistant Haemonchus contortus

Amino-acetonitrile derivatives including monepantel exhibit significantly higher larvicidal effect in both susceptible and multi-resistant Haemonchus contortus strains compared to reference benzimidazole anthelmintics. In vitro comparative studies demonstrate that monepantel and related AADs show larvicidal activity that is much higher than that of reference anthelmintics thiabendazole and flubendazole against both drug-susceptible and multi-drug resistant H. contortus strains [1]. This differential activity stems from monepantel's distinct mechanism of action targeting the nematode-specific MPTL-1 receptor, a clade of nicotinic acetylcholine receptor subunits absent or inaccessible in mammalian hosts and distinct from targets of classical anthelmintics (benzimidazoles, macrocyclic lactones, imidazothiazoles) [2].

Larvicidal activity Multi-resistant strains Amino-acetonitrile derivatives In vitro efficacy

(R)-Monepantel vs Racemic Monepantel: Purity Specification for Enantiomer-Specific Research Applications

Commercially available (R)-Monepantel is supplied with a verified purity specification of 98.83% (HPLC) , enabling researchers to conduct enantiomer-specific studies without contamination from the active (S)-enantiomer that would otherwise introduce confounding anthelmintic activity. This purity level is critical for experiments requiring unambiguous attribution of observed effects to the (R)-enantiomer, particularly given that the racemic mixture contains approximately 50% of the active (S)-enantiomer with potent nematode receptor activity.

Enantiomeric purity Chiral analysis Research-grade compound Quality specification

Monepantel Safety Profile: Quantitative Overdose Tolerance Data for Mammalian Toxicity Assessment

Monepantel demonstrates a wide safety margin in mammalian species, with documented tolerance of repeated supratherapeutic dosing. In sheep, weaned lambs treated with 1x, 3x, and 5x doses every 21 days for 8 occasions were found to be unaffected with no adverse events [1]. Reproductive safety studies in rams demonstrated that repetitive oral doses of monepantel at three times the maximum recommended dose (11.25 mg/kg) administered over an entire spermatogenic cycle and subsequent mating period produced no clinical or reproductive adverse effects [2]. Similarly, ewes tolerated accidental overdoses of up to three times the MRD over an entire reproductive cycle without adverse outcomes [3].

Safety pharmacology Maximum recommended dose Reproductive safety Toxicology

(R)-Monepantel Research Applications: Evidence-Based Procurement Scenarios


Chiral Negative Control for Anthelmintic Mechanism-of-Action Studies

(R)-Monepantel serves as the definitive inactive enantiomer control for studies investigating the MPTL-1/DEG-3 nicotinic acetylcholine receptor pharmacology of monepantel. Since (R)-Monepantel cannot effectively activate these nematode-specific channels , it provides an essential negative control to verify that observed anthelmintic effects are specifically attributable to (S)-enantiomer-mediated receptor activation. Researchers studying resistance mechanisms, receptor binding kinetics, or structure-activity relationships in AAD compounds should procure purified (R)-Monepantel alongside the active (S)-enantiomer for rigorous experimental design.

Oncology Research Tool Compound Free of Confounding Anthelmintic Activity

For cancer cell line studies investigating monepantel-family compounds, (R)-Monepantel offers a research tool that isolates non-anthelmintic pharmacological activity. With documented potential anticancer activity but no nematicidal effects [1], (R)-Monepantel enables oncology researchers to study compound effects on cancer cell viability, autophagy, or related pathways without the confounding variable of nematode receptor modulation. This enantiomer-specific approach is essential for studies where racemic monepantel would introduce uncontrolled anthelmintic pharmacology .

Comparative Efficacy Benchmarking in Anthelmintic Resistance Surveillance

For laboratories conducting anthelmintic resistance monitoring and drug discovery screening, the active monepantel enantiomer (S-form) provides a critical benchmark reference compound. Studies demonstrate that monepantel achieves 99.9% efficacy against multi-resistant Haemonchus contortus isolates, whereas derquantel/abamectin combination achieves only 18.3% efficacy against the same strains [2]. Similarly, monepantel's larvicidal activity against multi-resistant H. contortus strains is 'much higher' than reference benzimidazoles thiabendazole and flubendazole [3]. These quantitative differentials establish monepantel as a valuable positive control for screening novel anthelmintic candidates against drug-resistant nematode populations.

Mammalian Toxicology Reference with Well-Characterized Safety Margin

In mammalian pharmacology and toxicology studies—including ALS/motor neuron disease and cancer research applications where monepantel is under clinical investigation—the well-characterized safety profile of monepantel provides an evidence-based reference for dose selection and risk assessment. Documented tolerance of 5x therapeutic doses in repeated administration [4] and reproductive safety at 3x MRD [5] establish quantitative safety boundaries for in vivo experimental protocols utilizing monepantel-class compounds.

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